molecular formula C7H8BrNO2 B037870 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone CAS No. 113732-62-0

2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone

Cat. No.: B037870
CAS No.: 113732-62-0
M. Wt: 218.05 g/mol
InChI Key: QTGWJHMRJZSAND-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone is a chemical compound with the molecular formula C7H8BrNO2. It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a dimethyloxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone typically involves the bromination of 1-(2,5-dimethyloxazol-4-yl)ethanone. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted ethanone derivatives, while oxidation and reduction reactions can lead to the formation of different oxazole-based compounds .

Scientific Research Applications

2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and other proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 2-Bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone
  • 2-Bromo-1-(2,5-dimethyl-4-oxazolyl)ethanone

Comparison: Compared to similar compounds, 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone is unique due to its specific substitution pattern and the presence of the bromine atom. This uniqueness can influence its reactivity, making it suitable for specific synthetic applications and potentially enhancing its biological activity .

Properties

IUPAC Name

2-bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-4-7(6(10)3-8)9-5(2)11-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGWJHMRJZSAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555526
Record name 2-Bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113732-62-0
Record name 2-Bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.8 g (0.02 mol) of 2,5-Dimethyl-4-acetyl-oxazole are dissolved in 30 ml of glacial acetic acid, and 3 ml of a 35% strength solution of hydrogen bromide in glacial acetic acid are added. The mixture is heated to 100° C. and, over the course of 1 hour, a solution of 3.2 g (0.02 mol) of bromine in 10 ml of glacial acetic acid is added. After a further 2 hours the solvent is removed, and the residue is triturated with 50 ml of ether and filtered off with suction.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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